molecular formula C17H18N2O3 B11551577 2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11551577
M. Wt: 298.34 g/mol
InChI Key: CPVXUOKSQNPNBY-VCHYOVAHSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,6-dimethylphenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 4-hydroxybenzaldehyde under acidic conditions yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The phenoxy and hydrazide groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and hydrazide groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetic acid: This compound shares the phenoxy group but lacks the hydrazide and hydroxyphenyl groups.

    (2,6-dimethoxyphenoxy)acetate: Similar in structure but with methoxy groups instead of methyl groups.

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy, hydrazide, and hydroxyphenyl groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N2O3/c1-12-4-3-5-13(2)17(12)22-11-16(21)19-18-10-14-6-8-15(20)9-7-14/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

CPVXUOKSQNPNBY-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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